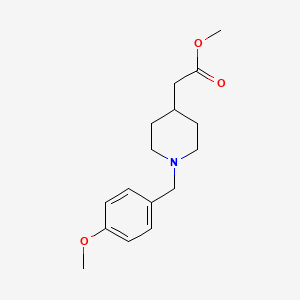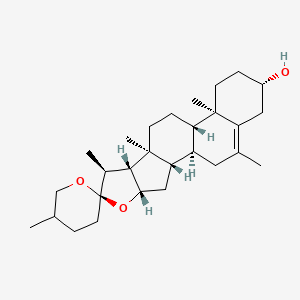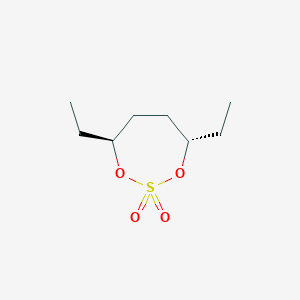
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methoxybenzyl group attached to the piperidine ring, which is further connected to a methyl acetate group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of piperidin-4-ylmethanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence neurological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate
- 1-(4-Methoxybenzyl)piperidine
- Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate
Uniqueness
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate is unique due to the presence of both the methoxybenzyl and piperidine moieties, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability. The piperidine ring is a versatile pharmacophore, making this compound a valuable intermediate in drug design .
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
methyl 2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2/h3-6,13H,7-12H2,1-2H3 |
Clé InChI |
BUMAQMIUQPWKCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)



![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)



![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)



